molecular formula C13H12F2N2O2 B2434344 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926239-71-6

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2434344
CAS No.: 926239-71-6
M. Wt: 266.248
InChI Key: OOEMUJWRASPUTQ-UHFFFAOYSA-N
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Description

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and a 3,5-dimethyl group, along with an acetic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters to form the pyrazole ring. For instance, 2,4-difluorophenylhydrazine can be reacted with 3,5-dimethyl-1-phenyl-1,3-pentanedione under acidic or basic conditions to yield the desired pyrazole derivative.

    Introduction of the Acetic Acid Moiety: The pyrazole derivative is then subjected to a carboxylation reaction to introduce the acetic acid moiety. This can be achieved through the reaction of the pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is investigated for its biological activity, including its effects on various enzymes and receptors.

    Industrial Applications: It is used as a building block in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylacetic acid
  • 3,5-Dimethylpyrazole
  • 2,4-Difluorophenylhydrazine

Comparison

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to the combination of the pyrazole ring with both 2,4-difluorophenyl and 3,5-dimethyl substituents, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For instance, the presence of the difluorophenyl group enhances its lipophilicity and potential biological activity, while the acetic acid moiety increases its solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

2-[1-(2,4-difluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-7-10(6-13(18)19)8(2)17(16-7)12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMUJWRASPUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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